molecular formula C17H27NO4 B12737559 3-(4-Allyl-2-((isopropylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol CAS No. 102612-76-0

3-(4-Allyl-2-((isopropylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol

Cat. No.: B12737559
CAS No.: 102612-76-0
M. Wt: 309.4 g/mol
InChI Key: XRIXABGUVFAYJA-UHFFFAOYSA-N
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Description

3-(4-Allyl-2-((isopropylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is a complex organic compound with a unique structure that includes allyl, isopropylamino, methoxy, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Allyl-2-((isopropylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the phenoxy group, introduction of the allyl and isopropylamino groups, and the final coupling with 1,3-propanediol. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Allyl-2-((isopropylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol undergoes various chemical reactions including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Allyl-2-((isopropylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Allyl-2-((isopropylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Allyl-2-methoxyphenol: Shares the allyl and methoxy groups but lacks the isopropylamino and propanediol moieties.

    2-(Isopropylamino)methylphenol: Contains the isopropylamino group but differs in the overall structure.

Uniqueness

3-(4-Allyl-2-((isopropylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities not found in similar compounds.

Properties

CAS No.

102612-76-0

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

IUPAC Name

1-[2-methoxy-6-[(propan-2-ylamino)methyl]-4-prop-2-enylphenoxy]propane-1,3-diol

InChI

InChI=1S/C17H27NO4/c1-5-6-13-9-14(11-18-12(2)3)17(15(10-13)21-4)22-16(20)7-8-19/h5,9-10,12,16,18-20H,1,6-8,11H2,2-4H3

InChI Key

XRIXABGUVFAYJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=C(C(=CC(=C1)CC=C)OC)OC(CCO)O

Origin of Product

United States

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